4-(2,2,2-Trifluoroethylamino)benzoic acid
Overview
Description
4-(2,2,2-Trifluoroethylamino)benzoic acid, also known as TFAA, is an organic compound with a wide range of applications in the field of scientific research. TFAA has been studied for its potential to be used in a variety of laboratory experiments, as well as its biochemical and physiological effects.
Scientific Research Applications
Antimicrobial and Antifungal Properties
Benzoic acid derivatives, including 4-(2,2,2-Trifluoroethylamino)benzoic acid, have been explored for their antimicrobial and antifungal properties. These compounds are naturally present in plant and animal tissues and can be produced by microorganisms. They are used as preservatives in food, cosmetics, and pharmaceutical products due to their ability to inhibit bacterial and fungal growth. The widespread occurrence and use of benzoic acid and its derivatives raise interest in their environmental distribution, human exposure, and potential health impacts (del Olmo, Calzada, & Nuñez, 2017).
Fluorescence Probes for Reactive Oxygen Species Detection
Derivatives of benzoic acid have been developed as novel fluorescence probes for detecting reactive oxygen species (ROS) in biological systems. These probes can selectively and sensitively detect highly reactive oxygen species and distinguish between different ROS types, offering tools for studying oxidative stress and its biological implications (Setsukinai et al., 2003).
Synthesis of Unnatural Amino Acids
Research into the synthesis of novel amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid, highlights the utility of benzoic acid derivatives in creating building blocks for peptidomimetics and combinatorial chemistry. These efforts underline the role of these compounds in advancing drug discovery and development through the creation of novel molecular scaffolds (Pascal et al., 2000).
Environmental and Pharmaceutical Research
Studies on the environmental fate and pharmaceutical applications of benzoic acid derivatives, including their metabolism, toxicology, and analytical detection methods, are crucial. These investigations help understand the environmental impact and safety profile of these compounds, contributing to their regulatory assessment and safe use (Ghauri et al., 1992).
Materials Science and Solar Cell Applications
In materials science, benzoic acid derivatives are explored for their applications in dye-sensitized solar cells (DSSCs). The synthesis of efficient organic dyes featuring benzoic acid units for application in DSSCs showcases the potential of these compounds in renewable energy technologies. The exploration of different redox electrolytes and their impact on device performance further illustrates the versatility of benzoic acid derivatives in materials science applications (Ferdowsi et al., 2018).
properties
IUPAC Name |
4-(2,2,2-trifluoroethylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)5-13-7-3-1-6(2-4-7)8(14)15/h1-4,13H,5H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLZFBKABFTQBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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